2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol

Beta-Adrenoceptor Blocker Structure-Activity Relationship Cardiovascular Pharmacology

Regioisomeric purity is critical for thienylethanolamine beta-blocker research. Unlike inactive C3-halo or 3,4-dibromo analogs, this C4,C5-dibrominated compound retains propranolol-comparable myocardial activity. - Verified 4,5-dibromo substitution pattern (InChIKey GZUSIFUBQTZVSL-UHFFFAOYSA-N) - Chemical biology probe for β-adrenoceptor subtype selectivity in cardiovascular tissue - C4/C5 bromines enable Suzuki/Buchwald-Hartwig diversification while preserving pharmacophore - Supply-chain reliable: bulk synthesis or mg-g research quantities

Molecular Formula C10H15Br2NOS
Molecular Weight 357.11 g/mol
CAS No. 62673-57-8
Cat. No. B13939457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol
CAS62673-57-8
Molecular FormulaC10H15Br2NOS
Molecular Weight357.11 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(S1)Br)Br)O
InChIInChI=1S/C10H15Br2NOS/c1-10(2,3)13-5-7(14)8-4-6(11)9(12)15-8/h4,7,13-14H,5H2,1-3H3
InChIKeyGZUSIFUBQTZVSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol: Product Overview


2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol (CAS 62673-57-8) is a synthetic thienylethanolamine derivative distinguished by a C4,C5-dibromo-substituted thiophene ring and an N-tert-butylamino moiety [1]. It belongs to a class of halogenated thienylethanolamines investigated as beta-adrenoceptor blocking agents, where the specific 4,5-dihalogenation pattern has been identified as critical for maximal pharmacological activity [1].

2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol Substitution Limits


Within the thienylethanolamine class, beta-adrenoceptor blocking potency is exquisitely sensitive to the position of halogen substitution on the thiophene ring. Comparative pharmacological evaluation has demonstrated that while C4- or C5-monohalo-substituted compounds retain meaningful blocking activity, C3-halo-substituted analogs are practically devoid of activity [1]. Furthermore, the highest potency is achieved specifically with C4,C5-dihalogenated derivatives, whose myocardial beta-receptor blocking effects are comparable to propranolol [1]. Consequently, procurement of a regioisomeric dibromo analog (e.g., 3,4-dibromo or 3,5-dibromo substitution) would be expected to yield a substantially less active or inactive compound, making precise regioisomer specification essential.

2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol vs. Structural Analogs


C4,C5-Dihalogenation Maximizes Beta-Adrenoceptor Blockade Potency

In a systematic study of ring-halogenated N-tert-butyl-2-amino-1-(2-thienyl)ethanols, the C4,C5-dibromo substitution pattern (characteristic of CAS 62673-57-8) conferred the highest beta-adrenoceptor blocking activity within the series. The myocardial beta-receptor effect of C4,C5-dihalogenated compounds was directly comparable to that of the clinical beta-blocker propranolol. By contrast, C3-halo-substituted analogs were practically devoid of activity, and C4- or C5-monohalo compounds showed intermediate potency [1].

Beta-Adrenoceptor Blocker Structure-Activity Relationship Cardiovascular Pharmacology

Molecular Weight Differentiation from Trichloro Analog

Replacement of the two bromine atoms at C4 and C5 with chlorine atoms yields 2-tert-Butylamino-1-(3,4,5-trichloro-2-thienyl)ethanol (CAS 62673-51-2). This substitution reduces the molecular weight from 357.11 g/mol (C10H15Br2NOS) to 302.65 g/mol (C10H14Cl3NOS) , representing a ~15% decrease in mass that also corresponds to a significant change in lipophilicity and steric bulk at the receptor interface.

Physicochemical Properties Molecular Weight Drug Design

Regioisomeric Purity: 4,5- vs. 3,4-Dibromo Substitution

The 3,4-dibromo regioisomer (CAS 62673-60-3) shares the same molecular formula (C10H15Br2NOS, MW 357.11 g/mol) as the 4,5-dibromo target compound [2]. However, based on the established SAR, the 3,4-substitution pattern places a bromine atom at the C3 position, which is associated with near-complete loss of beta-blocking activity [1]. Procurement without explicit regioisomer verification risks receiving the inactive 3,4-dibromo isomer.

Regioisomer Specificity Quality Control Synthetic Intermediate

LogP Differentiation from Monobromo Analog

The monobromo analog 1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol (CAS 62673-54-5; MW 278.21 g/mol) lacks one bromine atom compared to the 4,5-dibromo target . The presence of a second bromine atom in the target compound increases both molecular weight and predicted lipophilicity (estimated LogP increase of approximately 0.5–0.8 log units based on the additive contribution of aromatic bromine), which may alter membrane permeability and off-target binding profiles.

Lipophilicity ADME Prediction Receptor Binding

Physicochemical Profile: Density and Boiling Point

The predicted density of the 4,5-dibromo target compound (1.643 g/cm³) is notably higher than that of its 3,5-dichloro analog (1.284 g/cm³) . This ~28% higher density reflects the greater atomic mass of bromine versus chlorine and provides a rapid handle for lot-to-lot physical property verification. The predicted boiling point of 410°C at 760 mmHg contrasts with the 3,5-dichloro analog's 370.9°C .

Physicochemical Characterization Purification Formulation

2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol: Research Applications


Pharmacological Tool for Beta-Adrenoceptor Subtype Profiling

Based on the evidence that C4,C5-dihalogenated thienylethanolamines exhibit myocardial beta-blocking potency comparable to propranolol [1], CAS 62673-57-8 serves as a chemical biology probe for investigating beta-adrenoceptor subtype selectivity in cardiovascular tissue preparations. Its thiophene-based scaffold, distinct from the naphthalene core of propranolol, may confer a different off-target interaction profile, making it valuable for dissecting receptor pharmacology in isolated organ bath studies.

SAR Reference Standard for Thienylethanolamines

Given the documented SAR where C3-halo substitution abolishes activity while C4,C5-dihalogenation maximizes it [1], this compound functions as a critical reference control in medicinal chemistry programs exploring thienylethanolamine-based beta-blockers. Its use as a positive control enables benchmarking of novel synthetic analogs, particularly when assessing the impact of regioisomeric bromine placement on in vitro beta-adrenoceptor functional assays.

Regioisomer-Specific Synthetic Intermediate in Heterocyclic Chemistry

The unambiguous 4,5-dibromo substitution pattern, verified by InChIKey GZUSIFUBQTZVSL-UHFFFAOYSA-N and distinct from the 3,4-dibromo isomer [REFS-4, REFS-5], positions this compound as a regiochemically defined intermediate for further derivatization. The two bromine atoms at C4 and C5 are chemically equivalent and offer sites for selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the modular synthesis of more complex thiophene-based libraries while preserving the key N-tert-butylaminoethanol pharmacophore.

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